molecular formula C29H50NP B14910589 Phosphine, dimenthyl-(2-dimethylaminobenzyl)-

Phosphine, dimenthyl-(2-dimethylaminobenzyl)-

Cat. No.: B14910589
M. Wt: 443.7 g/mol
InChI Key: WIVTYCUOWDLHRS-UHFFFAOYSA-N
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Description

Phosphine, dimenthyl-(2-dimethylaminobenzyl)- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is part of the broader class of organophosphorus compounds, which are widely used in various fields of chemistry due to their unique reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, dimenthyl-(2-dimethylaminobenzyl)- typically involves the reaction of chlorophosphines with Grignard reagents. This method is favored due to its efficiency and the high yield of the desired product. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines has been found to be a convenient synthetic route .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, dimenthyl-(2-dimethylaminobenzyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its organic groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of a suitable catalyst and may be carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.

Scientific Research Applications

Phosphine, dimenthyl-(2-dimethylaminobenzyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which phosphine, dimenthyl-(2-dimethylaminobenzyl)- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center with which the compound interacts.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Phosphine, dimenthyl-(2-dimethylaminobenzyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C29H50NP

Molecular Weight

443.7 g/mol

IUPAC Name

2-[bis(5-methyl-2-propan-2-ylcyclohexyl)phosphanylmethyl]-N,N-dimethylaniline

InChI

InChI=1S/C29H50NP/c1-20(2)25-15-13-22(5)17-28(25)31(19-24-11-9-10-12-27(24)30(7)8)29-18-23(6)14-16-26(29)21(3)4/h9-12,20-23,25-26,28-29H,13-19H2,1-8H3

InChI Key

WIVTYCUOWDLHRS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)P(CC2=CC=CC=C2N(C)C)C3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

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